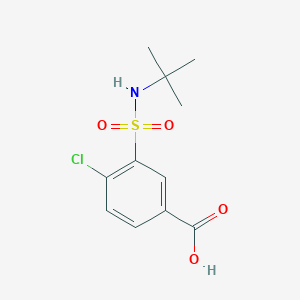

3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid

説明

3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid, commonly referred to as tBSA, is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is insoluble in water and is a derivative of benzoic acid. This compound has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

科学的研究の応用

N-tert-Butanesulfinyl Imines as Intermediates

N-tert-Butanesulfinyl imines are identified as versatile intermediates for the asymmetric synthesis of amines, leveraging the tert-butanesulfinyl group for activation, directional control, and post-nucleophilic addition cleavage. This method has been effectively employed for synthesizing a wide spectrum of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols (Ellman, Owens, & Tang, 2002).

Enhanced Degradation of Organic Contaminants

Para-chlorobenzoic acid (pCBA), a structurally similar compound to 3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid, has been shown to degrade more effectively in water when treated with enhanced ozonation and peroxymonosulfate. This process, notable for its accelerated decomposition and degradation of typical organic contaminants, highlights the potential application in water treatment and environmental remediation (Jing et al., 2015).

Enantioselective Fluorescence Sensing

The compound synthesized from 3-tert-butylaniline and 2-chlorobenzoic acid has been employed in creating a highly fluorescent scandium complex. This complex is instrumental in the enantioselective sensing of chiral amino alcohols, demonstrating an application in analytical chemistry for detecting specific substances at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Temperature and Reaction Rate Studies

4-Chlorobenzoic acid, similar to 3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid, has been studied for its reaction rates with hydroxyl radicals, particularly in the context of ozonation and advanced oxidation processes. Understanding these reaction rates is crucial for designing efficient water treatment and pollution control methods (Kawaguchi, Hidaka, & Nishimura, 2022).

特性

IUPAC Name |

3-(tert-butylsulfamoyl)-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICPHGOQDCGVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368467 | |

| Record name | 3-(tert-butylsulfamoyl)-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid | |

CAS RN |

59815-50-8 | |

| Record name | 3-(tert-butylsulfamoyl)-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)

![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)

![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)